molecular formula C13H10BrClO B8497903 4-Bromo-1-chloro-2-(phenoxymethyl)benzene

4-Bromo-1-chloro-2-(phenoxymethyl)benzene

Cat. No.: B8497903
M. Wt: 297.57 g/mol
InChI Key: JOQYFJCSEZAHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-2-(phenoxymethyl)benzene is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

IUPAC Name

4-bromo-1-chloro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10BrClO/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

JOQYFJCSEZAHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-chloro-2-(chloromethyl)benzene (12.2 g, 50.85 mmol) and phenol (4.79 g, 50.85 mmol) in DMF (102 mL) under nitrogen atmosphere, K2CO3 was added (35.14 g, 254.25 mmol). The resulting mixture was stirred at r.t. for 18 h. After completion of the reaction as confirmed by TLC, the reaction mixture was passed through celite plug and the filterate was evaporated. The residue obtained was dissolved in ethyl acetate (100 mL) and washed with water (2×100 mL) and brine (2×100 mL) successively. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford crude product which was purified by column chromatography (silica gel, 1:9 Ethyl acetate:Pet. Ether) to afford the title compound (14.7 g, 97.3%).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
97.3%

Synthesis routes and methods II

Procedure details

To a mixture of 7.1 g phenol and 11.1 g potassium carbonate in 100 mL ethanol are added 19.5 g 4-bromo-2-bromomethyl-1-chloro-benzene. The mixture is stirred at ambient temperature over night. The ethanol is evaporated, and water is added to the residue. The resulting mixture is extracted with ethyl acetate, the combined extracts are dried over sodium sulfate, and the solvent is removed. The residue is purified by chromatography on silica gel (cyclohexane/ethyl acetate 70:30).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.